molecular formula C16H16N4OS B2908368 1-Cyclopropyl-2-({pyrido[2,3-d]pyrimidin-4-yl}amino)-1-(thiophen-2-yl)ethan-1-ol CAS No. 2380061-32-3

1-Cyclopropyl-2-({pyrido[2,3-d]pyrimidin-4-yl}amino)-1-(thiophen-2-yl)ethan-1-ol

Cat. No.: B2908368
CAS No.: 2380061-32-3
M. Wt: 312.39
InChI Key: AJSUQFZQPVVLHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropyl-2-({pyrido[2,3-d]pyrimidin-4-yl}amino)-1-(thiophen-2-yl)ethan-1-ol is a complex organic compound that features a unique combination of cyclopropyl, pyridopyrimidine, and thiophene moieties

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-2-({pyrido[2,3-d]pyrimidin-4-yl}amino)-1-(thiophen-2-yl)ethan-1-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced pyridopyrimidine derivatives, and various substituted analogs .

Scientific Research Applications

1-Cyclopropyl-2-({pyrido[2,3-d]pyrimidin-4-yl}amino)-1-(thiophen-2-yl)ethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly targeting kinases.

    Medicine: Investigated for its anticancer properties, showing activity against various cancer cell lines.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-({pyrido[2,3-d]pyrimidin-4-yl}amino)-1-(thiophen-2-yl)ethan-1-ol involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby disrupting cellular signaling pathways that are crucial for cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another kinase inhibitor with a similar pyrimidine core.

    Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative activity.

    Pyrido[2,3-d]pyrimidin-7-one: Exhibits kinase inhibition properties.

Uniqueness

1-Cyclopropyl-2-({pyrido[2,3-d]pyrimidin-4-yl}amino)-1-(thiophen-2-yl)ethan-1-ol is unique due to its combination of cyclopropyl, pyridopyrimidine, and thiophene moieties, which confer distinct chemical and biological properties. Its ability to inhibit multiple kinases and its potential for further chemical modification make it a valuable compound for drug development .

Properties

IUPAC Name

1-cyclopropyl-2-(pyrido[2,3-d]pyrimidin-4-ylamino)-1-thiophen-2-ylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4OS/c21-16(11-5-6-11,13-4-2-8-22-13)9-18-15-12-3-1-7-17-14(12)19-10-20-15/h1-4,7-8,10-11,21H,5-6,9H2,(H,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJSUQFZQPVVLHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC2=NC=NC3=C2C=CC=N3)(C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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